molecular formula C13H9BF3NO5 B1391486 (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid CAS No. 957062-58-7

(4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid

Cat. No. B1391486
CAS RN: 957062-58-7
M. Wt: 327.02 g/mol
InChI Key: LRLZDRJPJDCDMH-UHFFFAOYSA-N
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Description

“(4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid” is a complex organic compound. It contains a boronic acid group attached to a phenyl ring, which is further substituted with a nitro group and a trifluoromethyl group .


Molecular Structure Analysis

The molecular formula of this compound is C13H9BF3NO5 . It has a complex structure with multiple functional groups, including a boronic acid group, a nitro group, and a trifluoromethyl group .

Scientific Research Applications

Optical Modulation and Saccharide Recognition

Phenyl boronic acids, including variations like (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid, are utilized for saccharide recognition due to their binding affinity to diols. They have also been used to modulate the optical properties of materials like carbon nanotubes. The structure of these acids affects photoluminescence quantum yield, demonstrating their potential in creating sensitive sensors for specific saccharides (Mu et al., 2012).

Catalysis in Chemical Synthesis

These boronic acids act as catalysts in chemical synthesis, such as in dehydrative amidation between carboxylic acids and amines. The ortho-substituent on similar boronic acids is critical in accelerating amidation reactions, making them valuable in peptide synthesis and other organic transformations (Wang et al., 2018).

Multifunctional Compound Synthesis

The introduction of additional functional groups into boronic acids can lead to novel opportunities for applications in medicine, agriculture, and industrial chemistry. Compounds with aminophosphonic acid groups in their structure offer unique properties for potential use in various fields (Zhang et al., 2017).

Electrochemical Oxidation Studies

(4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid and its analogs have been studied for their role in the electrochemical oxidation of phenols. This research provides insights into environmental remediation techniques, particularly in treating phenol-containing wastewater (Jiang et al., 2010).

Development of Spectroscopic Reporter Compounds

These boronic acids are used to develop reporter compounds that change their spectroscopic properties upon binding with diols, like saccharides. Such compounds have applications in biological sensing and diagnostics, demonstrating significant UV changes upon saccharide binding (Ni et al., 2004).

Mechanism of Action

Target of Action

Mode of Action

It is known to be a reactant involved in the synthesis of various biologically active molecules . The interaction with its targets and the resulting changes would depend on the specific biological context and the other reactants involved in the synthesis.

Biochemical Pathways

The compound is involved in several biochemical pathways due to its role in the synthesis of various biologically active molecules . The affected pathways and their downstream effects would depend on the specific molecules that are synthesized using this compound.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biological context and the other reactants involved in the synthesis. For example, when used in the synthesis of lactate dehydrogenase inhibitors, the compound could potentially contribute to the inhibition of cancer cell proliferation .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactants can influence the compound’s action, efficacy, and stability. For instance, the nitration of a related compound was found to be optimized at a specific temperature and with specific ratios of reactants . Similar factors could potentially influence the action of 4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenylboronic acid.

properties

IUPAC Name

[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BF3NO5/c15-13(16,17)8-1-6-12(11(7-8)18(21)22)23-10-4-2-9(3-5-10)14(19)20/h1-7,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLZDRJPJDCDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BF3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672916
Record name {4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid

CAS RN

957062-58-7
Record name {4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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